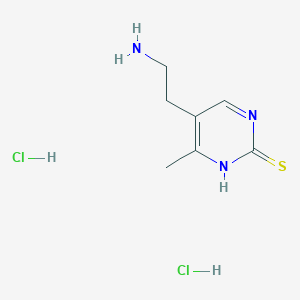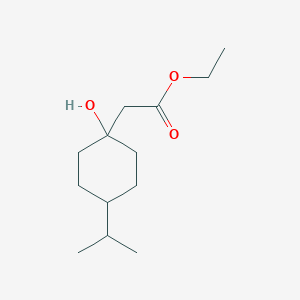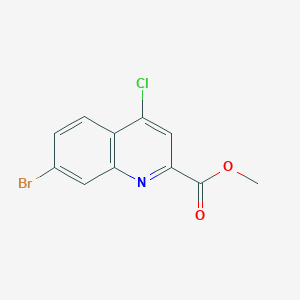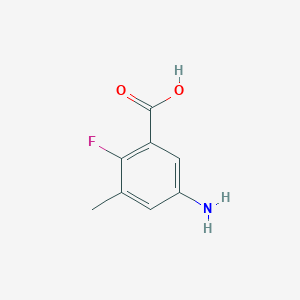
5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride is a heterocyclic compound that contains a pyrimidine ring substituted with an aminoethyl group and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride typically involves the reaction of 4-methylpyrimidine-2-thiol with 2-bromoethylamine hydrobromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromoethylamine, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with the active site of enzymes, while the thiol group can participate in redox reactions, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2-Aminoethylpyrimidine derivatives: These compounds share the aminoethyl group but may lack the thiol group, resulting in different chemical reactivity and biological activity.
4-Methylpyrimidine-2-thiol derivatives: These compounds contain the thiol group but may lack the aminoethyl group, affecting their overall properties.
Uniqueness
5-(2-Aminoethyl)-4-methylpyrimidine-2-thiol dihydrochloride is unique due to the presence of both the aminoethyl and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C7H13Cl2N3S |
|---|---|
分子量 |
242.17 g/mol |
IUPAC名 |
5-(2-aminoethyl)-6-methyl-1H-pyrimidine-2-thione;dihydrochloride |
InChI |
InChI=1S/C7H11N3S.2ClH/c1-5-6(2-3-8)4-9-7(11)10-5;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H |
InChIキー |
YVHBILLOOLAZAV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC(=S)N1)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)


![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)




![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)

